molecular formula C15H20N4 B14364373 N~1~,N~1~-Dimethyl-N~2~-(2-methyl-6-phenylpyrimidin-4-yl)ethane-1,2-diamine CAS No. 90185-71-0

N~1~,N~1~-Dimethyl-N~2~-(2-methyl-6-phenylpyrimidin-4-yl)ethane-1,2-diamine

Cat. No.: B14364373
CAS No.: 90185-71-0
M. Wt: 256.35 g/mol
InChI Key: NLMIXIQOSCLQSY-UHFFFAOYSA-N
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Description

N~1~,N~1~-Dimethyl-N~2~-(2-methyl-6-phenylpyrimidin-4-yl)ethane-1,2-diamine is an organic compound that features a pyrimidine ring substituted with a phenyl group and a dimethylated ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Dimethyl-N~2~-(2-methyl-6-phenylpyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 2-methyl-6-phenylpyrimidine with N,N-dimethylethylenediamine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Dimethyl-N~2~-(2-methyl-6-phenylpyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N~1~,N~1~-Dimethyl-N~2~-(2-methyl-6-phenylpyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~1~-Dimethyl-N~2~-(2-methyl-6-phenylpyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: A related compound with similar structural features but different functional groups.

    N,N,N’,N’-Tetramethylethylenediamine: Another similar compound used as a ligand and catalyst in various chemical reactions.

Uniqueness

N~1~,N~1~-Dimethyl-N~2~-(2-methyl-6-phenylpyrimidin-4-yl)ethane-1,2-diamine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both dimethyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

90185-71-0

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

IUPAC Name

N',N'-dimethyl-N-(2-methyl-6-phenylpyrimidin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C15H20N4/c1-12-17-14(13-7-5-4-6-8-13)11-15(18-12)16-9-10-19(2)3/h4-8,11H,9-10H2,1-3H3,(H,16,17,18)

InChI Key

NLMIXIQOSCLQSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NCCN(C)C)C2=CC=CC=C2

Origin of Product

United States

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